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Itraconazole N,N-Dioxide

Cat. No.: B1154724
M. Wt: 737.63
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Description

Contextualization within Itraconazole (B105839) Chemical Research

Research into Itraconazole is extensive, covering its synthesis, stereochemistry, and metabolic pathways. Itraconazole possesses a complex molecular structure with three chiral centers, leading to four stereoisomers. The study of its impurities and degradation products is a critical aspect of ensuring the quality, safety, and efficacy of the drug. These impurities can arise from the manufacturing process or through degradation of the drug substance over time. Itraconazole N,N-Dioxide is one such degradation product, specifically an oxidative degradant. rasayanjournal.co.in

Significance in Oxidative Chemistry and Impurity Sciences

The identification and characterization of this compound are of considerable importance to impurity sciences. Regulatory bodies like the International Council for Harmonisation (ICH) require that any impurity present at a level of 0.1% or higher be characterized. tsijournals.com Understanding the formation of degradation products like the N,N-Dioxide is crucial for developing stable pharmaceutical formulations and appropriate analytical methods to monitor drug quality. jetir.org

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, heat, and oxidation, are instrumental in identifying potential degradation products. rasayanjournal.co.injetir.orgijpbs.com In the case of Itraconazole, it has been shown to be relatively stable under acidic and basic conditions but is particularly susceptible to oxidative stress. rasayanjournal.co.injetir.orgtsijournals.com The formation of this compound under oxidative conditions highlights a key degradation pathway for the parent drug. rasayanjournal.co.in

The study of this compound provides valuable insights into the oxidative liability of the piperazine (B1678402) ring within the Itraconazole structure. This knowledge is not only vital for the quality control of Itraconazole but also contributes to a broader understanding of oxidative degradation mechanisms in other pharmaceutical compounds containing similar structural motifs.

Historical Perspective of its Identification and Investigation

The identification of this compound is a relatively recent development in the analytical chemistry of Itraconazole. While general degradation studies have been performed on Itraconazole for some time, the specific isolation and characterization of the N,N-Dioxide derivative were described in detail in a 2019 study by Guduru and colleagues. rasayanjournal.co.in

In this research, Itraconazole was subjected to oxidative stress using hydrogen peroxide. This led to the formation of two novel degradation products, which were then isolated using preparative High-Performance Liquid Chromatography (prep-HPLC). rasayanjournal.co.in Through comprehensive analysis using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, one of these products was definitively identified as this compound. rasayanjournal.co.in The authors of this study noted that these were "innovative impurities which are found first time in this product," underscoring the novelty of their findings. rasayanjournal.co.in

Prior to this, while oxidative degradation of the piperazine ring in similar molecules had been observed, the specific characterization of the N,N-Dioxide of Itraconazole had not been reported in the scientific literature. tsijournals.com This discovery has since been crucial for the development of more comprehensive stability-indicating analytical methods for Itraconazole.

Research Findings on this compound

The following tables summarize key findings from the research on this compound.

Table 1: Chemical and Analytical Data for this compound

ParameterValueReference
Molecular Formula C₃₅H₃₈Cl₂N₈O₆ rasayanjournal.co.in
Protonated Molecular Ion (m/z) 735 tsijournals.com
Formation Condition Oxidative stress (5% H₂O₂ at room temperature) rasayanjournal.co.in
Analytical Separation Technique Preparative High-Performance Liquid Chromatography (prep-HPLC) rasayanjournal.co.in
Structural Elucidation Methods High-Resolution Mass Spectrometry (HRMS), 1D & 2D Nuclear Magnetic Resonance (NMR) rasayanjournal.co.in

Table 2: Related Itraconazole Compounds

Compound NameRole in Itraconazole Research
Itraconazole Parent drug, a triazole antifungal agent. nih.gov
Itraconazole N-Oxide Another oxidative degradation product identified alongside the N,N-Dioxide. rasayanjournal.co.in
Hydroxyitraconazole A major active metabolite of Itraconazole.

Properties

Molecular Formula

C₃₅H₃₈Cl₂N₈O₆

Molecular Weight

737.63

Synonyms

1-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)piperazine 1,4-Dioxide

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of Itraconazole N,n Dioxide

Chemical Synthesis Approaches

The deliberate synthesis of Itraconazole (B105839) N,N-Dioxide is primarily achieved through direct oxidation of the Itraconazole precursor. These methods are often extensions of forced degradation studies designed to identify potential impurities and degradants of the parent drug. rasayanjournal.co.inscispace.comnih.gov

The targeted synthesis of Itraconazole N,N-Dioxide involves the direct oxidation of Itraconazole. This process specifically targets the two tertiary amine nitrogen atoms within the piperazine (B1678402) moiety of the Itraconazole structure. Research has demonstrated that subjecting an Itraconazole solution to strong oxidative stress leads to the formation of N-oxide derivatives. rasayanjournal.co.in The reaction proceeds by the direct transfer of oxygen atoms to the nitrogen atoms, converting them into N-oxides.

The formation of this compound has been successfully achieved using specific oxidizing agents. Hydrogen peroxide (H₂O₂) is a commonly cited reagent for this transformation. rasayanjournal.co.in In one study, Itraconazole was suspended in a 5% solution of hydrogen peroxide and stirred at room temperature for up to 48 hours to achieve sufficient degradation and formation of the N-oxide derivatives. rasayanjournal.co.in Such studies, while designed to simulate oxidative degradation, provide a clear and effective method for the synthesis of these compounds. scispace.comnih.gov

Table 1: Oxidizing Agents in this compound Formation

Oxidizing Agent Concentration Reaction Time Context of Study
Hydrogen Peroxide (H₂O₂) 5% 24-48 hours Oxidative Forced Degradation rasayanjournal.co.in
Hydrogen Peroxide (H₂O₂) 3% Not Specified Oxidative Studies nih.gov
Hydrogen Peroxide (H₂O₂) 30% Not Specified Oxidative Degradation scispace.com

The key reactive site on the Itraconazole molecule for this transformation is the piperazine ring. rasayanjournal.co.innih.gov This heterocyclic moiety contains two nitrogen atoms that are susceptible to oxidation. The reaction is believed to proceed in a stepwise manner. Initially, one of the piperazine nitrogens is oxidized to form the intermediate, Itraconazole N-Oxide. rasayanjournal.co.in With continued exposure to the oxidizing agent, the second nitrogen atom is subsequently oxidized, yielding the final product, this compound. rasayanjournal.co.in This sequential oxidation highlights the role of Itraconazole N-Oxide as a key intermediate in the synthesis of the N,N-Dioxide derivative.

Table 2: Key Compounds in the Oxidation of Itraconazole

Compound Name Molecular Formula Role in Synthesis
Itraconazole C₃₅H₃₈Cl₂N₈O₄ Precursor nih.gov
Itraconazole N-Oxide C₃₅H₃₈Cl₂N₈O₅ Intermediate rasayanjournal.co.intlcstandards.com
This compound C₃₅H₃₈Cl₂N₈O₆ Final Product rasayanjournal.co.in

Degradation-Induced Formation Pathways

This compound is recognized as a significant impurity that can form during the storage or handling of the parent drug, particularly under conditions that promote oxidation. rasayanjournal.co.in Understanding these degradation pathways is crucial for ensuring the stability and purity of Itraconazole formulations.

The mechanism for the formation of this compound via degradation is centered on the oxidative attack of the piperazine ring. rasayanjournal.co.in Forced degradation studies, which are required by regulatory bodies like the International Conference on Harmonisation (ICH), have shown that Itraconazole is stable under acidic and basic stress but is susceptible to oxidative conditions. rasayanjournal.co.in During oxidative stress, the nitrogen atoms of the piperazine ring are targeted. A plausible mechanism involves the oxygen attacking the 28th position nitrogen (one of the piperazine nitrogens), leading to the mono-N-oxide, and subsequently the other piperazine nitrogen to form the N,N-Dioxide. rasayanjournal.co.in Spectroscopic analysis, including NMR, has confirmed these structural changes by showing significant downfield shifts in the chemical values of protons and carbons near the oxidized nitrogen atoms. rasayanjournal.co.in

The formation of this compound is heavily influenced by the presence of oxygen and radical species. Reactive Oxygen Species (ROS) play a pivotal role in the degradation process. nih.govnih.govnih.gov It has been shown that Itraconazole itself can induce the production of ROS, which can then contribute to the drug's own degradation. nih.govnih.gov This self-propagating cycle can lead to the accumulation of oxidative degradants like the N-oxides.

The mechanism involves the generation of ROS, which are highly reactive molecules that can readily attack the electron-rich nitrogen centers in the piperazine ring. nih.gov This process can lead to lipid peroxidation and other forms of oxidative damage, creating an environment where the degradation of Itraconazole is accelerated. nih.govnih.gov The use of hydrogen peroxide in degradation studies directly simulates the effect of these reactive oxygen species, confirming their central role in the formation of this compound. rasayanjournal.co.inscispace.comnih.gov

Kinetics of N-Oxidation Processes under Controlled Conditions

The formation of this compound, a derivative of the triazole antifungal agent Itraconazole, has been identified primarily through forced degradation studies under oxidative stress. While the existence of this compound is confirmed, a comprehensive understanding of the kinetics governing its formation remains an area with limited published research. This section will synthesize the available information on the N-oxidation of Itraconazole, with a focus on the conditions leading to the formation of the N,N-dioxide derivative and the qualitative observations that have been reported.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the stability of a drug substance and helping to identify potential degradation products. In the case of Itraconazole, exposure to strong oxidizing agents has been shown to yield N-oxide derivatives. One key study investigating the degradation of Itraconazole utilized hydrogen peroxide (H₂O₂) to induce oxidation.

In this study, Itraconazole was subjected to 5% H₂O₂ at room temperature. The reaction was monitored over a period of 48 hours to achieve sufficient degradation for the isolation and characterization of the resulting products. rasayanjournal.co.in Two primary oxidative degradation products were identified: a mono-N-oxide and the corresponding this compound. The N-oxidation was found to occur on the nitrogen atoms of the piperazine ring within the Itraconazole structure.

The identified this compound was structurally elucidated as 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1,4-dioxide. rasayanjournal.co.in The formation of this di-N-oxide derivative highlights the susceptibility of the piperazine nitrogens to oxidation under these conditions.

While this study successfully identified this compound, it did not provide quantitative kinetic data such as reaction rates, rate constants, or the order of the reaction with respect to Itraconazole and the oxidizing agent. The experimental parameters were primarily aimed at producing a sufficient quantity of the degradants for analytical purposes rather than for a detailed kinetic investigation.

To date, no dedicated kinetic studies on the N-oxidation of Itraconazole to its N,N-dioxide form have been published in the peer-reviewed scientific literature. Therefore, a quantitative description of the kinetics of this process under controlled conditions is not currently possible. Further research would be necessary to determine the kinetic parameters, which would involve systematically varying the concentrations of Itraconazole and the oxidizing agent, as well as the temperature, and monitoring the concentration of the reactants and products over time.

Such a study would be invaluable in predicting the stability of Itraconazole in the presence of oxidizing agents and in understanding the pathways of its degradation. The data generated would also be crucial for the development of stable formulations and for setting appropriate storage conditions for the drug substance and its finished products.

The following table summarizes the conditions under which this compound has been formed and identified:

ParameterCondition
Starting MaterialItraconazole
Oxidizing Agent5% Hydrogen Peroxide (H₂O₂)
TemperatureRoom Temperature
Reaction TimeUp to 48 hours
Identified ProductThis compound

Advanced Spectroscopic and Chromatographic Characterization of Itraconazole N,n Dioxide

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Identification of Isomeric Forms and Related N-Oxides

The definitive identification of Itraconazole (B105839) N,N-Dioxide and its related N-oxide compounds, which are often formed as oxidative degradation products, relies on advanced spectroscopic techniques. rasayanjournal.co.in These methods are crucial for distinguishing between the dioxide, the mono-oxide, and the parent itraconazole molecule, as well as any potential isomeric forms. The primary tools for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In a study identifying oxidative degradants of itraconazole, two key products were isolated and identified as Itraconazole 1,4-dioxide (DP-1) and Itraconazole 1-oxide (DP-2). rasayanjournal.co.in High-Resolution Mass Spectrometry (HRMS) provides the initial evidence for N-oxide formation by revealing specific mass increases corresponding to the addition of oxygen atoms. The protonated molecular ion for Itraconazole N,N-Dioxide would show a mass increase of 32 atomic mass units (amu) compared to the parent drug, while the mono-N-oxide shows an increase of 16 amu. rasayanjournal.co.in

NMR spectroscopy offers more detailed structural elucidation. In the case of Itraconazole N-Oxide (DP-2), ¹H NMR and ¹³C NMR data show significant downfield shifts for the protons and carbons on the piperazine (B1678402) ring, confirming that oxidation occurred on one of the piperazine nitrogen atoms. rasayanjournal.co.in For instance, the chemical shift values for the carbon atoms at positions 29 and 33 moved downfield to 66.1 ppm from 49.5 ppm in the parent drug, which is indicative of oxidation at the 28th position nitrogen. rasayanjournal.co.in Similar characteristic shifts in the NMR spectra for this compound confirm the presence of two N-oxide functionalities.

Table 1: Key Spectroscopic Data for Identification of Itraconazole N-Oxides rasayanjournal.co.in
CompoundTechniqueKey FindingInterpretation
Itraconazole Mono N-OxideMass Spectrometry (MS)Molecular mass is 16 amu higher than Itraconazole.Addition of one oxygen atom.
This compoundMass Spectrometry (MS)Molecular mass is 32 amu higher than Itraconazole.Addition of two oxygen atoms.
Itraconazole Mono N-Oxide¹³C NMRCarbon chemical shifts at positions 29 and 33 move downfield to 66.1 ppm from 49.5 ppm.Confirms oxidation on the adjacent piperazine nitrogen (position 28).
Itraconazole Mono N-Oxide¹H NMRAromatic proton chemical shifts at positions 24 and 26 move downfield to 8.08 ppm from 6.97 ppm.Indicates electronic changes in the phenylpiperazine moiety due to N-oxidation.

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic techniques are indispensable for the separation, analysis, and isolation of this compound from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Preparative Chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is fundamental for the routine analysis and quantification of Itraconazole and its N-oxide impurities. Method optimization focuses on achieving adequate resolution between closely related compounds in a reasonable timeframe.

For the analysis of itraconazole and its relatively more polar N-oxide derivatives, reversed-phase chromatography is the overwhelmingly preferred mode. The most commonly used stationary phases are octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) columns. rasayanjournal.co.inijrpb.comnih.gov C18 columns, such as Hypersil BDS C18 and Zorbax Eclipse XDB-C18, are widely utilized due to their strong hydrophobic retention, which is suitable for separating the lipophilic parent drug from its impurities. ijrpb.comnih.gov In some applications, a C8 column is chosen, as was the case in a study that successfully separated two oxidative degradation N-oxide products from itraconazole. rasayanjournal.co.in The choice between C18 and C8 depends on the specific separation requirements, with C18 offering greater retention and C8 often providing slightly different selectivity.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govajpaonline.com The pH of the aqueous phase can be adjusted to control the ionization state of the analytes and improve peak shape. nih.gov

Due to the polarity difference between itraconazole and its N-oxide products, gradient elution is often necessary. rasayanjournal.co.in A gradient program typically starts with a higher proportion of the aqueous phase, which allows for the retention of the parent compound while eluting the more polar N-oxides earlier. The concentration of the organic solvent is then gradually increased to elute the parent drug. This strategy ensures that all compounds are eluted with good peak shape and resolution within a single chromatographic run. rasayanjournal.co.in

Table 2: Examples of HPLC Conditions for Itraconazole Analysis
Stationary PhaseMobile PhaseDetectionReference
HiQSil C18-HS (250 × 4.6 mm)Acetonitrile : Double distilled water (90:10 v/v)UV at 263 nm
Dionex C18 (250 x 4.6 mm, 5µm)Methanol : pH 7.5 Potassium dihydrogen phosphate (B84403) (40:60)UV at 306 nm ajpaonline.com
Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 μm)Acetonitrile : Water pH 2.5 (50:50, V/V)UV at 256 nm nih.gov
C8 ColumnGradient Elution (specifics not detailed)Not specified rasayanjournal.co.in

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantially higher resolution, sensitivity, and speed of analysis. This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures.

A UPLC-MS/MS method has been developed for the determination of itraconazole and its photodegradation products. nih.govresearchgate.net Chromatographic separation was achieved using an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size). nih.govresearchgate.net The method employed a gradient elution with 0.1% (v/v) formic acid in water as eluent A and 0.1% (v/v) formic acid in acetonitrile as eluent B, at a flow rate of 0.3 mL/min. nih.govresearchgate.net This approach allows for the rapid and highly efficient separation of the parent compound from its various degradation products, making it ideal for stability studies and impurity profiling where high throughput is required. nih.gov

Preparative Chromatography for Isolation of Degradation Products

When it is necessary to obtain pure samples of degradation products like this compound for definitive structural elucidation, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

In a study on itraconazole's oxidative degradation, preparative HPLC was successfully used to isolate two novel N-oxide degradants. rasayanjournal.co.in The process involved subjecting the drug to oxidative stress to generate a sufficient quantity of the impurities. This mixture was then injected onto a preparative C8 column, and a gradient elution was used to separate the components. rasayanjournal.co.in Fractions corresponding to the impurity peaks were collected, and the solvent was removed (e.g., by lyophilization) to yield the purified N-oxide products. rasayanjournal.co.in These isolated compounds were then subjected to comprehensive spectroscopic analysis (HRMS, NMR) to confirm their structures as Itraconazole 1,4-dioxide and Itraconazole 1-oxide. rasayanjournal.co.in

Chemical Stability and Degradation Kinetics of Itraconazole N,n Dioxide

Oxidative Stability Profiling

While the oxidative stability of Itraconazole (B105839) has been investigated, leading to the identification of its N,N-Dioxide, the stability of this derivative itself under various oxidative conditions is not well-documented.

Assessment of Stability under Various Oxidative Stress Conditions

Itraconazole N,N-Dioxide, specifically 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1,4-dioxide, has been identified as a major degradation product when Itraconazole is subjected to oxidative stress. rasayanjournal.co.in One study documented its formation, along with the corresponding mono-oxide, when Itraconazole was exposed to 5% hydrogen peroxide for 48 hours at room temperature. rasayanjournal.co.in This indicates that the piperazine (B1678402) moiety of the Itraconazole molecule is susceptible to oxidation, leading to the formation of N-oxides. However, studies dedicated to the subsequent degradation or stability of this compound under further oxidative stress are not available.

Role of pH and Ionic Strength on Oxidative Degradation

There is no specific information available in the reviewed literature concerning the influence of pH and ionic strength on the oxidative degradation of this compound.

Influence of Impurities and Excipients on Chemical Stability

The impact of impurities and pharmaceutical excipients on the chemical stability of pre-existing this compound has not been specifically studied in the available literature. Stability studies on Itraconazole formulations have focused on the degradation of the parent drug and the appearance of degradation products, rather than the stability of those products themselves. nih.govscialert.netnih.govresearchgate.net

Photodegradation Mechanisms and Kinetics

Detailed studies on the photodegradation mechanisms and kinetics specifically for this compound are absent from the current body of scientific literature. While the photostability of Itraconazole has been explored, the behavior of its N,N-Dioxide derivative upon exposure to light has not been a subject of investigation. researchgate.netresearchgate.net

Effects of Ultraviolet (UV) and Visible Light Exposure

No data is available regarding the effects of UV or visible light exposure on the stability of this compound.

Identification of Photolytic Degradation Products

As no photodegradation studies have been performed on this compound, there is no information regarding its potential photolytic degradation products.

Kinetic Modeling of Photodegradation Processes

Scientific literature focusing on the kinetic modeling of the photodegradation process specifically for this compound is not available. Studies on the parent compound, itraconazole, have shown that its photodegradation follows first-order kinetics. nih.govresearchgate.net This process can be influenced by the presence of photocatalysts. nih.govresearchgate.netresearchgate.net However, without dedicated studies, it is not possible to extrapolate these findings to the N,N-dioxide derivative. Kinetic modeling relies on experimental data, which is currently lacking for this specific compound.

Thermal and Hydrolytic Stability Investigations

There is no specific data from thermal and hydrolytic stability investigations concerning the chemical breakdown of this compound in the available scientific literature. Stability studies on various formulations of the parent drug, itraconazole, have been conducted, showing its relative stability under certain storage conditions. nih.govnih.gov Forced degradation studies of itraconazole have shown it to be relatively stable to heat and neutral hydrolysis, but susceptible to acidic hydrolysis. nih.gov The impact of the dual N-oxide functionalities on the thermal and hydrolytic stability profile of the molecule has not been investigated or reported.

Mechanisms of Interconversion with Itraconazole N-Oxide and Parent Compound

Detailed mechanisms for the interconversion of this compound with Itraconazole N-Oxide and the parent itraconazole compound have not been elucidated in the scientific literature. The formation of N-oxides is generally an oxidative process, and their reduction back to the parent amine can also occur. nih.gov It is plausible that this compound could be formed through the oxidation of Itraconazole N-Oxide, which itself would be an oxidation product of itraconazole. The reverse reactions, involving the reduction of the N,N-dioxide to the N-oxide and subsequently to itraconazole, are also theoretically possible. However, the specific conditions, catalysts, and kinetics of these potential interconversion pathways for this particular molecule have not been a subject of published research.

Computational and Theoretical Chemical Studies of Itraconazole N,n Dioxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For Itraconazole (B105839) N,N-Dioxide, such calculations would likely be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.

Key areas of investigation would include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability; a smaller gap suggests higher reactivity. For Itraconazole N,N-Dioxide, the introduction of two N-oxide moieties would be expected to lower the HOMO-LUMO gap compared to the parent Itraconazole, potentially increasing its reactivity.

Electron Density Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the regions of a molecule that are electron-rich or electron-poor. In this compound, the oxygen atoms of the N-oxide groups would be centers of high negative charge, making them susceptible to electrophilic attack. Conversely, the adjacent nitrogen atoms would carry a positive charge, influencing their interaction with biological macromolecules.

Reactivity Descriptors: Conceptual DFT provides a range of reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function. These descriptors can be used to predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for understanding the metabolic fate and potential toxicity of this compound.

Parameter Description Predicted Trend for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Likely to be higher than Itraconazole, indicating increased susceptibility to oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Likely to be lower than Itraconazole, indicating increased susceptibility to reduction.
HOMO-LUMO Gap Difference in energy between the HOMO and LUMO; a measure of chemical stability.Expected to be smaller than that of Itraconazole, suggesting higher reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Expected to be significantly higher than Itraconazole due to the polar N-O bonds.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability in different environments. For a large and flexible molecule like this compound, MD simulations would be invaluable.

Key applications of MD simulations include:

Conformational Sampling: Itraconazole possesses several rotatable bonds, leading to a vast conformational landscape. MD simulations can explore this landscape to identify the most stable, low-energy conformations of this compound in various solvents, mimicking different physiological environments.

Solvent Effects: The behavior and stability of a molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the interactions between this compound and water molecules, providing a detailed picture of its solvation and how this affects its structure and dynamics.

Interaction with Biomolecules: MD simulations can be used to model the binding of this compound to its potential biological targets, such as cytochrome P450 enzymes. These simulations can help to elucidate the binding mode, identify key interacting residues, and estimate the binding affinity.

Prediction of Degradation Pathways via In Silico Modeling

In silico tools for degradation prediction, such as Zeneth, utilize knowledge-based systems to forecast the likely degradation products of a chemical under various stress conditions (e.g., acidic, basic, oxidative, photolytic). acs.orgspringernature.comresearchgate.netresearchgate.net

For this compound, these tools could predict a range of potential degradation pathways:

Reduction of the N-oxide: The N-oxide functional group can be susceptible to reduction back to the corresponding tertiary amine. This is a common metabolic pathway for many N-oxides. nih.gov

Hydrolysis: The dioxolane ring and the triazolone moiety in the Itraconazole structure are potential sites for hydrolysis, particularly under acidic or basic conditions.

Oxidative Degradation: Further oxidation of the molecule could occur at various positions, including the alkyl chains and aromatic rings. The presence of the N-oxide groups may influence the regioselectivity of these subsequent oxidation reactions.

Piperazine (B1678402) Ring Opening: Studies on similar compounds have shown that the piperazine ring can undergo oxidative cleavage. nih.gov

Degradation Type Potential Site on this compound Predicted Products
Reduction Piperazine N-oxide groupsItraconazole mono-N-oxides, Itraconazole
Hydrolysis Dioxolane ring, triazolone moietyRing-opened products
Oxidation sec-butyl group, phenyl ringsHydroxylated and keto derivatives
Ring Cleavage Piperazine ringVarious smaller fragments

Stereochemical Analysis and Isomer Characterization

Itraconazole has three chiral centers, leading to a total of eight possible stereoisomers. nih.gov The parent drug is administered as a racemic mixture of four diastereomers. researchgate.netnih.gov The metabolism of Itraconazole is known to be highly stereoselective, with different stereoisomers exhibiting different metabolic fates. researchgate.netnih.gov

The formation of this compound would introduce additional stereochemical considerations:

Chirality of the Parent Molecule: The stereochemistry of the starting Itraconazole isomer will determine the stereochemistry of the resulting N,N-Dioxide. In silico modeling could be used to predict which of the Itraconazole stereoisomers are more likely to undergo N,N-dioxidation based on their interaction with metabolizing enzymes.

Potential for New Chiral Centers: While N-oxidation of the piperazine nitrogens does not create new chiral centers, the resulting diastereomers of this compound will have distinct three-dimensional structures. Computational methods can be used to generate these structures and calculate their relative energies and properties.

Spectroscopic Properties: Theoretical calculations of spectroscopic properties, such as NMR chemical shifts and circular dichroism spectra, can aid in the characterization and differentiation of the various stereoisomers of this compound.

Structure-Reactivity Relationships in N-Oxidation Processes

Understanding the relationship between the structure of a molecule and its propensity to undergo N-oxidation is crucial for predicting metabolic pathways. For Itraconazole, the two nitrogen atoms in the piperazine ring are potential sites for N-oxidation.

Computational approaches to studying these relationships include:

Quantitative Structure-Activity Relationship (QSAR) Models: While typically used for predicting biological activity, QSAR principles can be applied to model metabolic reactions. Descriptors such as atomic charges, steric parameters, and electronic properties of the nitrogen atoms in Itraconazole and its analogues can be correlated with their observed rates of N-oxidation.

Docking and Molecular Dynamics with CYP Enzymes: The N-oxidation of Itraconazole is likely mediated by cytochrome P450 enzymes. Molecular docking can be used to predict the binding orientation of Itraconazole within the active site of these enzymes. Subsequent MD simulations can then provide insights into the dynamics of the enzyme-substrate complex and the proximity of the piperazine nitrogens to the reactive heme center, which is essential for the oxidation reaction to occur.

Analysis of Steric and Electronic Factors: The accessibility of the nitrogen lone pairs and the local electronic environment play a significant role in N-oxidation. Computational models can quantify these factors and help to explain why one nitrogen atom might be preferentially oxidized over another, or why certain stereoisomers of Itraconazole are more susceptible to N-oxidation.

Future Research Directions and Methodological Advancements

Development of Advanced Analytical Techniques for Ultra-Trace Level Detection

The accurate quantification of Itraconazole (B105839) N,N-Dioxide at ultra-trace levels in pharmaceutical formulations and biological matrices is paramount for ensuring drug product quality and safety. Future research will likely focus on the development and validation of highly sensitive and selective analytical methods.

Currently, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed for the analysis of Itraconazole and its metabolites. nih.govnih.gov However, the detection of N-oxide impurities, often present in minute quantities, necessitates the development of more sophisticated methodologies. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands out as a promising technique. Its superior resolution, sensitivity, and speed of analysis make it ideal for resolving complex mixtures and detecting analytes at very low concentrations. nih.govnih.gov The development of specific LC-MS/MS methods for Itraconazole N,N-Dioxide would involve optimizing chromatographic conditions and mass spectrometric parameters to achieve the required sensitivity and selectivity.

Table 1: Potential Advanced Analytical Techniques for this compound Detection

Technique Potential Advantages for this compound Analysis
UHPLC-MS/MS High sensitivity and selectivity for ultra-trace quantification.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for unambiguous identification of the N,N-Dioxide and its fragments.
Supercritical Fluid Chromatography (SFC)-MS Orthogonal separation technique for complex samples and thermally labile compounds.

| Capillary Electrophoresis (CE)-MS | High separation efficiency and minimal sample consumption. |

Future advancements may also involve the use of novel sample preparation techniques, such as solid-phase microextraction (SPME) or magnetic solid-phase extraction (MSPE), to pre-concentrate this compound from complex matrices, thereby enhancing detection limits.

In-depth Mechanistic Investigations of Complex Degradation Networks

Understanding the precise mechanisms by which Itraconazole degrades to form its N,N-Dioxide is crucial for developing strategies to minimize its formation. While oxidative stress is known to be a primary driver, the intricate network of reactions involved is not yet fully elucidated. nih.gov

Future research will likely employ a combination of experimental and computational approaches to unravel these complex degradation pathways. Forced degradation studies under various stress conditions (e.g., oxidative, photolytic, thermal) will continue to be essential for identifying the key factors influencing N-oxide formation. researchgate.net These studies, coupled with advanced analytical techniques for the identification of intermediates and final degradation products, will provide valuable experimental data. researchgate.net

Computational chemistry, including density functional theory (DFT) calculations, can offer profound insights into the reaction mechanisms at a molecular level. These studies can be used to model the oxidation of the piperazine (B1678402) ring of Itraconazole, identify the most likely sites of oxidation, and calculate the energy barriers for different reaction pathways. This theoretical understanding can complement experimental findings and guide the development of more stable formulations.

Furthermore, investigating the role of enzymatic and non-enzymatic catalysts in the formation of this compound will be a key area of focus. Understanding how cytochrome P450 enzymes or trace metal ions might contribute to its formation in vivo and in vitro, respectively, will be critical for predicting and controlling its presence. nih.gov

Integration of Artificial Intelligence and Machine Learning in Stability Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical development, including the prediction of drug stability and degradation pathways. fishersci.compharmafocusasia.com For this compound, AI and ML models can be developed to predict its rate of formation under various storage conditions and in different formulations.

These predictive models can be trained on large datasets comprising information on the chemical structure of Itraconazole, formulation composition, storage conditions (temperature, humidity, light exposure), and experimentally determined levels of the N,N-Dioxide. By identifying complex patterns and relationships within the data, these models can provide valuable predictions that can accelerate formulation development and stability testing. nih.gov

Table 2: Applications of AI and ML in this compound Research

Application Area Potential Impact
Stability Prediction Predict the shelf-life of Itraconazole formulations by modeling the formation of the N,N-Dioxide over time.
Degradation Pathway Prediction Identify potential degradation pathways and the likelihood of N-oxide formation based on molecular structure and environmental factors.
Formulation Optimization In silico screening of different excipients and formulation parameters to identify compositions that minimize N,N-Dioxide formation.

| Risk Assessment | Predict the potential for N-oxide formation in new drug candidates with similar structural motifs. |

The integration of AI and ML with experimental data will create a powerful feedback loop, where predictions guide experiments, and experimental results are used to refine and improve the predictive models. This synergy will lead to a more efficient and data-driven approach to ensuring the stability of Itraconazole products.

Exploration of Novel Synthetic Routes with Controlled Impurity Profiles

The availability of pure this compound as a reference standard is essential for the accurate validation of analytical methods and for toxicological studies. Therefore, the development of novel and efficient synthetic routes for its preparation is a critical area of future research.

Current approaches to the synthesis of N-oxides often involve the use of strong oxidizing agents, which can lead to a lack of selectivity and the formation of multiple byproducts, especially in a complex molecule like Itraconazole. nih.gov Future synthetic strategies will focus on the development of milder and more selective oxidation methods.

The use of catalysts, such as transition metal complexes or enzymes, could provide a means to achieve site-selective oxidation of the piperazine nitrogens in Itraconazole. hyphadiscovery.com Biocatalysis, in particular, offers the potential for highly specific transformations under mild reaction conditions.

Furthermore, the principles of green chemistry will likely guide the development of new synthetic routes, with an emphasis on reducing the use of hazardous reagents and solvents. The goal will be to develop synthetic processes that not only provide high yields of this compound but also have a minimal environmental impact.

In parallel with the synthesis of the N,N-Dioxide, research will also focus on developing strategies to control its formation as an impurity during the synthesis and storage of Itraconazole. This will involve a thorough understanding of the reaction conditions that favor its formation and the implementation of process controls to minimize its presence in the final drug product. tlcstandards.com

Q & A

Q. What are the structural characteristics of Itraconazole N,N-Dioxide, and how do they influence its pharmacological activity?

this compound is a derivative of itraconazole, where oxidation of the imidazole ring introduces two oxygen atoms. This modification alters electron distribution and hydrogen-bonding capacity, potentially enhancing interactions with cytochrome P450 enzymes or molecular targets like 12/15-lipoxygenase . Computational models (e.g., DFT calculations) and spectroscopic methods (NMR, LC-MS/MS) are critical for verifying structural stability and tautomeric forms, as seen in analogous imidazole-N-oxide systems .

Q. How should pharmacokinetic (PK) studies for this compound be designed to account for nonlinear absorption and metabolite variability?

PK studies should employ a crossover design with both single- and multiple-dose arms. Plasma concentration data should be analyzed using non-compartmental methods (e.g., AUC, Cmax) for initial insights, followed by compartmental modeling (e.g., two-compartment models) to describe distribution and elimination phases . Hydroxy-itraconazole, a major metabolite, requires parallel quantification via LC-MS/MS to assess metabolic stability .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacokinetic parameters across studies (e.g., variability in half-life or bioavailability)?

Heterogeneity in PK data can arise from differences in study populations (e.g., pediatric vs. adult), drug formulations, or analytical techniques. Apply meta-analytic tools like statistics to quantify variability . For example, population pharmacokinetic (PopPK) modeling can incorporate covariates (e.g., body mass index, CYP3A4 polymorphisms) to explain inter-individual variability . Cross-validation using in vitro assays (e.g., microsomal stability) further clarifies metabolic discrepancies .

Q. How can enantioselective synthesis of this compound be optimized to achieve high chiral purity?

Chiral N,N-dioxide catalysts (e.g., Nd(III)-N,N-dioxide complexes) enable asymmetric synthesis via α-hydroxymethylation or oxidative rearrangements. Reaction conditions (solvent polarity, temperature) must be tuned to minimize racemization, as demonstrated in the synthesis of structurally similar compounds . Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess (>98%) .

Q. What experimental strategies validate this compound’s dual mechanism in autophagy and apoptosis induction?

Use immunoblotting (LC3-II, SQSTM1/p62) and fluorescence microscopy (GFP-LC3 puncta) to monitor autophagy. For apoptosis, combine flow cytometry (Annexin V/PI staining) with Western blotting (Bax, Bcl-2, cleaved PARP). Pharmacological inhibitors (e.g., 3-MA for autophagy) confirm mechanism specificity . In vivo, xenograft models with tumor tissue analysis (e.g., IHC for Beclin1) strengthen translational relevance .

Methodological Considerations

Q. How should researchers address heterogeneity in meta-analyses of this compound’s anticancer efficacy?

Calculate H and statistics to quantify heterogeneity magnitude . Stratify studies by cancer type (e.g., cervical vs. colon) or dosage regimes. Sensitivity analyses exclude outliers, while random-effects models account for between-study variance. For conflicting results, in silico docking (e.g., binding affinity to Hedgehog pathway targets) provides mechanistic reconciliation .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated itraconazole) ensures precision. Validate assays per FDA guidelines (linearity: 1–1000 ng/mL; precision: <15% CV). For tissue distribution studies, MALDI imaging mass spectrometry spatially resolves drug localization .

Data Interpretation and Reporting

Q. How to differentiate artifacts from true biological effects in this compound’s cytotoxicity assays?

Include vehicle controls (e.g., DMSO) and counter-screens against non-malignant cell lines. Dose-response curves (IC50 values) should align with target engagement data (e.g., 12/15-LOX inhibition ). Replicate experiments across independent labs to minimize batch effects .

Q. What statistical approaches are robust for analyzing synergistic drug interactions involving this compound?

Use the Chou-Talalay combination index (CI) method. Calculate CI values via CompuSyn software, where CI < 1 indicates synergy. Confirm findings with isobolograms and mechanistic studies (e.g., proteomics to identify pathway crosstalk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.